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Abstract
UNC8969 is a novel, potent, and selective macrocyclic dual inhibitor of MerTK and AXL, two

key receptor tyrosine kinases (RTKs) belonging to the TAM (Tyro3, AXL, MerTK) family.

Aberrant signaling through MerTK and AXL is implicated in the pathogenesis of various human

cancers, promoting tumor cell survival, proliferation, metastasis, and chemoresistance, while

also fostering an immunosuppressive tumor microenvironment. By simultaneously targeting

both MerTK and AXL, UNC8969 presents a compelling therapeutic strategy to counteract these

oncogenic processes through direct anti-tumor effects and modulation of the innate immune

response. This technical guide provides an in-depth overview of the mechanism of action of

UNC8969, detailing its biochemical and cellular activities, the signaling pathways it modulates,

and the experimental protocols used for its characterization.

Core Mechanism of Action
UNC8969 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of

the intracellular kinase domains of both MerTK and AXL. This binding event inhibits the

autophosphorylation of these kinases, a critical step in their activation. Consequently, the

downstream signaling cascades that are normally initiated by activated MerTK and AXL are

blocked. This disruption of oncogenic signaling leads to reduced tumor cell proliferation and

survival. Furthermore, the inhibition of MerTK and AXL on immune cells, particularly
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macrophages and dendritic cells, can reprogram the tumor microenvironment from an

immunosuppressive to an immunostimulatory state.

Biochemical and Cellular Activity
The inhibitory potency and selectivity of UNC8969 have been rigorously evaluated through a

series of biochemical and cellular assays.

Data Presentation: Quantitative Inhibitory Activity of
UNC8969

Target Kinase IC50 (nM)[1] Assay Format

MerTK 1.1 ± 0.8 Radiometric Kinase Assay

AXL 5.3 ± 2.7 Radiometric Kinase Assay

TYRO3 >1000 Radiometric Kinase Assay

FLT3 >1000 Radiometric Kinase Assay

Cellular Assay Cell Line IC50 (nM) Endpoint

MerTK

Phosphorylation
NCI-H1299 (NSCLC) 25 Western Blot

AXL Phosphorylation A549 (NSCLC) 50 Western Blot

NanoBRET Target

Engagement (MerTK)
HEK293T 8.9 BRET

NanoBRET Target

Engagement (AXL)
HEK293T 35 BRET

Pharmacokinetic Profile
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Parameter Value Species Dosing

Half-life (t1/2) 7.3 hours[1] Mouse 5 mg/kg i.v.

AUC
High (details in

primary publication)
Mouse i.v. and p.o.

Oral Bioavailability
Good (details in

primary publication)
Mouse p.o.

Signaling Pathways Modulated by UNC8969
UNC8969's dual inhibition of MerTK and AXL leads to the downregulation of multiple pro-

tumorigenic signaling pathways.
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UNC8969 inhibits MerTK/AXL downstream signaling pathways.

Experimental Protocols
Biochemical Kinase Assay (Radiometric Format)
This assay quantifies the ability of UNC8969 to inhibit the enzymatic activity of purified MerTK

and AXL kinases.
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Biochemical Kinase Assay Workflow

Start

Combine:
- Purified Kinase (MerTK or AXL)

- UNC8969 (or DMSO control)
- Kinase Buffer

- Peptide Substrate

Initiate reaction with
[γ-33P]ATP Incubate at 30°C Stop reaction Spot reaction mixture

onto phosphocellulose paper
Wash to remove

unincorporated [γ-33P]ATP
Quantify incorporated

radioactivity End

Click to download full resolution via product page

Workflow for the radiometric biochemical kinase assay.

Methodology:

Reaction Setup: In a 96-well plate, purified recombinant MerTK or AXL kinase is incubated

with varying concentrations of UNC8969 (typically in DMSO) in a kinase reaction buffer

containing a specific peptide substrate and MgCl2.

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing

ATP and [γ-33P]ATP.

Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes)

to allow for substrate phosphorylation.

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

Substrate Capture: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter

mat. The phosphorylated peptide substrate binds to the filter, while unincorporated

[γ-33P]ATP does not.

Washing: The filter mat is washed multiple times with phosphoric acid to remove unbound

[γ-33P]ATP.

Quantification: The amount of radioactivity incorporated into the peptide substrate is

quantified using a scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b12367983?utm_src=pdf-body-img
https://www.benchchem.com/product/b12367983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control,

and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)
This assay assesses the ability of UNC8969 to inhibit MerTK and AXL phosphorylation in a

cellular context.

Methodology:

Cell Culture and Treatment: Human non-small cell lung cancer (NSCLC) cell lines, such as

NCI-H1299 (for MerTK) or A549 (for AXL), are cultured to sub-confluency. The cells are then

serum-starved overnight to reduce basal kinase activity. Subsequently, cells are treated with

various concentrations of UNC8969 for a specified time (e.g., 2 hours).

Ligand Stimulation: To induce kinase activation, cells are stimulated with the respective

ligands, Gas6 for AXL and Protein S for MerTK, for a short period (e.g., 15 minutes).

Cell Lysis: Cells are washed with cold PBS and then lysed in a radioimmunoprecipitation

assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the

phosphorylation status of proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

BCA protein assay to ensure equal loading for electrophoresis.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred

to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-

specific antibody binding. It is then incubated with primary antibodies specific for

phosphorylated MerTK (p-MerTK) or phosphorylated AXL (p-AXL). After washing, the

membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection reagent and imaged.
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Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with

antibodies against total MerTK, total AXL, or a loading control protein like GAPDH or β-actin.

Densitometry Analysis: The intensity of the p-MerTK and p-AXL bands is quantified and

normalized to the total protein or loading control. IC50 values are calculated from the dose-

response curves.

NanoBRET™ Target Engagement Assay
This live-cell assay directly measures the binding of UNC8969 to MerTK and AXL inside the

cell.
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NanoBRET™ Target Engagement Assay Workflow

Start

Transfect cells with
NanoLuc-Kinase fusion vector

Plate transfected cells
in 96-well plates

Add UNC8969 (or DMSO)
and fluorescent tracer

Incubate at 37°C

Add NanoLuc substrate

Measure luminescence and BRET signals

End

Click to download full resolution via product page

Workflow for the NanoBRET™ target engagement assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12367983?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Line Preparation: HEK293T cells are transiently transfected with a plasmid encoding

either MerTK or AXL fused to NanoLuc® luciferase.

Cell Plating: Transfected cells are harvested and plated into 96-well plates.

Compound and Tracer Addition: Cells are treated with a range of concentrations of

UNC8969, followed by the addition of a cell-permeable fluorescent tracer that also binds to

the kinase of interest.

Equilibration: The plate is incubated to allow the compound and tracer to reach binding

equilibrium with the NanoLuc-kinase fusion protein.

Substrate Addition: A specific substrate for NanoLuc® luciferase is added to the wells.

Signal Detection: The plate is read on a luminometer capable of measuring both the donor

(NanoLuc®) emission and the acceptor (tracer) emission. Bioluminescence Resonance

Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc-kinase fusion

protein.

Data Analysis: The BRET ratio is calculated. The displacement of the fluorescent tracer by

UNC8969 results in a decrease in the BRET signal. The IC50 value for target engagement is

determined from the dose-dependent inhibition of the BRET signal.

In Vivo Efficacy in NSCLC Xenograft Model
This study evaluates the anti-tumor activity of UNC8969 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or NOD-scid GAMMA mice) are used.

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1299) are subcutaneously injected into

the flank of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and vehicle control groups.
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Drug Administration: UNC8969 is administered to the treatment group, typically via oral

gavage or intraperitoneal injection, at a specified dose and schedule. The control group

receives the vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size or at a specified time point. Tumors are then excised and may be used for further

analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the

treated group to the control group. Statistical significance is determined using appropriate

statistical tests.

Conclusion
UNC8969 is a potent dual inhibitor of MerTK and AXL with a well-defined mechanism of action.

By effectively blocking the signaling pathways downstream of these two key oncogenic drivers,

UNC8969 demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells.

Furthermore, its ability to modulate the tumor immune microenvironment suggests a multi-

faceted approach to cancer therapy. The detailed experimental protocols provided herein serve

as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating

further investigation into the therapeutic potential of UNC8969 and similar targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [UNC8969: A Dual Inhibitor of MerTK and AXL Kinases -
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12367983#what-is-the-mechanism-of-action-of-
unc8969]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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